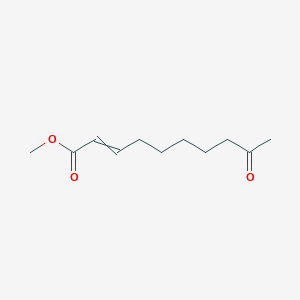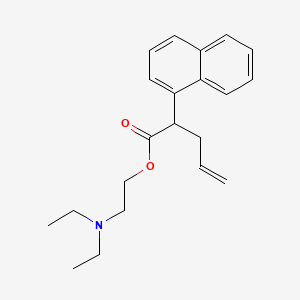
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate is a chemical compound with the molecular formula C21H27NO2 and a molecular weight of 325.44 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an allyl group, and a diethylaminoethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate typically involves the esterification of alpha-allyl-1-naphthaleneacetic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Análisis De Reacciones Químicas
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a saturated alkyl group.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The naphthalene ring can intercalate with DNA, potentially influencing gene expression and protein synthesis . The allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate can be compared with other similar compounds such as:
2-(Diethylamino)ethyl alpha-methyl-1-naphthaleneacetate: This compound has a methyl group instead of an allyl group, which affects its reactivity and biological activity.
2-(Diethylamino)ethyl alpha-phenyl-1-naphthaleneacetate:
2-(Diethylamino)ethyl alpha-ethyl-1-naphthaleneacetate: The ethyl group provides different steric and electronic effects compared to the allyl group, influencing the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
3216-54-4 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-naphthalen-1-ylpent-4-enoate |
InChI |
InChI=1S/C21H27NO2/c1-4-10-20(21(23)24-16-15-22(5-2)6-3)19-14-9-12-17-11-7-8-13-18(17)19/h4,7-9,11-14,20H,1,5-6,10,15-16H2,2-3H3 |
Clave InChI |
VCGAKFSCYYVKIR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(CC=C)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



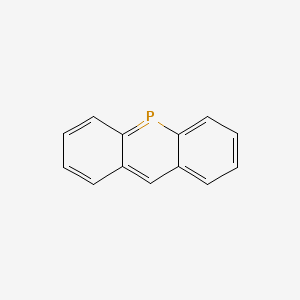
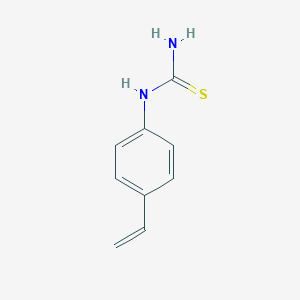
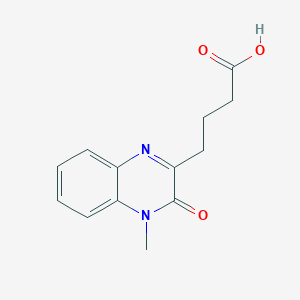
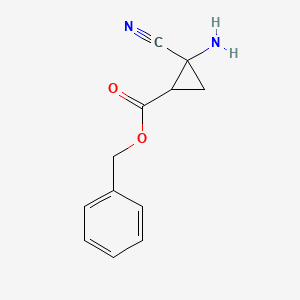

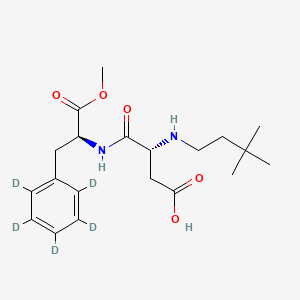
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

